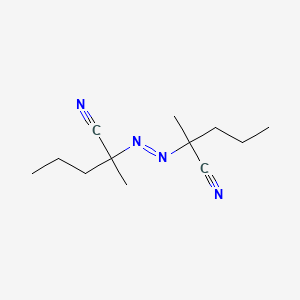
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of benzylamine with a suitable pyrimidine derivative, followed by methylation and thiolation steps. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized for maximum yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the amino position.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive pyrimidines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-(methylthio)pyrimidin-4(3H)-one: Lacks the benzyl group.
3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one: Lacks the amino group.
6-Amino-3-benzylpyrimidin-4(3H)-one: Lacks the methylthio group.
Uniqueness
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of all three substituents (amino, benzyl, and methylthio) on the pyrimidine ring. This combination of functional groups may confer unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
140396-41-4 |
|---|---|
Molekularformel |
C12H13N3OS |
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
6-amino-3-benzyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-17-12-14-10(13)7-11(16)15(12)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |
InChI-Schlüssel |
PQEMRBOCMOMAOD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=O)N1CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-2-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8708403.png)





![4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE](/img/structure/B8708466.png)


